molecular formula C19H20O3 B1212535 3-(gamma,gamma-Dimethylallyl)resveratrol

3-(gamma,gamma-Dimethylallyl)resveratrol

Cat. No. B1212535
M. Wt: 296.4 g/mol
InChI Key: BWCJJGGZRYKPID-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(gamma,gamma-Dimethylallyl)resveratrol is a natural product found in Artocarpus dadah and Artocarpus lacucha with data available.

Scientific Research Applications

Cyclooxygenase Inhibitory Activity

Research has identified that 3-(gamma,gamma-Dimethylallyl)resveratrol, isolated from the bark of Artocarpus dadah, exhibits inhibitory effects against cyclooxygenase-1 (COX-1) and -2 (COX-2). These enzymes are involved in the inflammatory process, suggesting potential anti-inflammatory applications of this compound (Su et al., 2002).

Antioxidant Properties

3-(gamma,gamma-Dimethylallyl)resveratrol belongs to the group of stilbenes, which includes compounds like resveratrol known for their antioxidant capabilities. Antioxidants play a significant role in preventing oxidative stress-related damage in the body, indicating potential health benefits of this compound in various conditions linked to oxidative stress (Frémont, 2000).

Biomedical Applications

The compound's close relation to resveratrol and pterostilbene, which have shown various biological activities, suggests potential biomedical applications in areas like cancer prevention and therapy, cardiovascular diseases, and possibly aging (Estrela et al., 2013).

Cellular Protective Effects

Studies on resveratrol analogs, including compounds structurally similar to 3-(gamma,gamma-Dimethylallyl)resveratrol, indicate potential for cellular protective effects. These effects include upregulation of antioxidants and phase 2 enzymes in cells, which could provide protection against oxidative and electrophilic vascular cell injury (Li et al., 2006).

properties

Product Name

3-(gamma,gamma-Dimethylallyl)resveratrol

Molecular Formula

C19H20O3

Molecular Weight

296.4 g/mol

IUPAC Name

5-[(E)-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]ethenyl]benzene-1,3-diol

InChI

InChI=1S/C19H20O3/c1-13(2)3-7-16-9-14(6-8-19(16)22)4-5-15-10-17(20)12-18(21)11-15/h3-6,8-12,20-22H,7H2,1-2H3/b5-4+

InChI Key

BWCJJGGZRYKPID-SNAWJCMRSA-N

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1)/C=C/C2=CC(=CC(=C2)O)O)O)C

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)O)O)O)C

synonyms

3-(dimethylallyl)resveratrol
3-(gamma,gamma-dimethylallyl)resveratrol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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